2-Bromo-5-iodobenzoyl chloride
Overview
Description
2-Bromo-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical synthesis processes due to its reactivity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride. One common method is the bromination of 5-iodobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, where the bromine or iodine atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Reduction Reactions: The compound can be reduced to form 2-Bromo-5-iodobenzyl alcohol or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
- Substituted benzoyl derivatives
- Coupled products with various functional groups
- Reduced benzyl derivatives
Scientific Research Applications
2-Bromo-5-iodobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying biological processes and interactions.
Medicine: As an intermediate in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in various coupling reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for introducing these halogens into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2-Bromo-5-iodobenzoic acid
- 2-Chloro-5-iodobenzoyl chloride
- 5-Bromo-2-chlorobenzoyl chloride
- 3-Bromo-5-iodobenzoyl chloride
Comparison: 2-Bromo-5-iodobenzoyl chloride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzoyl chlorides. This dual halogenation allows for selective reactions and the synthesis of complex molecules that are not easily accessible using other compounds.
Properties
IUPAC Name |
2-bromo-5-iodobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRMTDACLJNPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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